molecular formula C9H8N2O2 B1457318 3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1227268-77-0

3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B1457318
CAS No.: 1227268-77-0
M. Wt: 176.17 g/mol
InChI Key: ICTPQPHRSOIPGU-UHFFFAOYSA-N
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Description

3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a fused bicyclic system containing both imidazole and pyridine rings, with a carboxylic acid group attached at the second position .

Mechanism of Action

Target of Action

3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the primary targets of this compound could be the pathogens causing these diseases.

Mode of Action

Imidazo[1,2-a]pyridine analogues are known to interact with their targets to inhibit their function . This interaction could lead to the death of the pathogen, thereby treating the disease.

Biochemical Pathways

It is known that imidazo[1,2-a]pyridine analogues can affect various biochemical pathways in the pathogens they target . The downstream effects of these interactions could include the inhibition of pathogen growth and survival.

Pharmacokinetics

It is known that imidazo[1,2-a]pyridine analogues have been shown to display pharmacokinetic and safety profiles compatible with once-daily dosing . This suggests that this compound could have similar properties, potentially leading to good bioavailability.

Result of Action

It is known that imidazo[1,2-a]pyridine analogues can lead to a significant reduction in bacterial load when used to treat diseases like tuberculosis . Therefore, it is possible that this compound could have similar effects.

Biochemical Analysis

Biochemical Properties

3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s potential therapeutic applications .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can result in altered cellular metabolism, affecting cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This binding can result in conformational changes that affect the function of these biomolecules. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can inhibit key enzymes in metabolic pathways, leading to changes in the levels of specific metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters or binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s efficacy and toxicity, highlighting the importance of understanding its transport and distribution mechanisms .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific compartments or organelles within the cell, where it exerts its effects. Post-translational modifications or targeting signals can direct the compound to these locations, influencing its activity and function. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid can be achieved through various methods. One common approach involves the condensation of 2-aminopyridine with aldehydes or ketones, followed by cyclization to form the imidazo[1,2-a]pyridine core . Another method includes multicomponent reactions, oxidative coupling, and tandem reactions . These reactions typically require specific catalysts and conditions to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound often involves continuous flow systems and microreactor technologies. These methods allow for precise control over reaction conditions, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Comparison with Similar Compounds

3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other similar compounds, such as:

These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

3-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-8(9(12)13)10-7-4-2-3-5-11(6)7/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTPQPHRSOIPGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N1C=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of compound 1-C (0.842 g, 4.12 mmol) in MeOH (10 mL) was added 3N NaOH (2.75 mL, 8.25 mmol) and the reaction mixture was refluxed for 18 h. The reaction mixture was cooled and the solvent evaporated under reduced pressure. The crude residue was dissolved in H2O and neutralized with 1N HCl to pH ˜7. The aqueous phase was evaporated to dryness under reduced pressure, and the resultant white solid was suspended in EtOH (20 mL) and stirred for 1 h. The solid was filtered and washed with EtOH. The solvent was evaporated under reduced pressure to afford compound 1-D as a white solid (0.793 g, 90%). 1H-NMR (CD3OD): δ 8.77-8.79 (t, 1H), 8.08-8.12 (m, 1H), 7.91-7.94 (m, 1H), 7.59-7.62 (m, 1H), 2.94 (s, 3H); MS: m/z 177.1 (MH+).
Quantity
0.842 g
Type
reactant
Reaction Step One
Name
Quantity
2.75 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid
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